(6-bromo-1H-indol-2-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the bromination of 1H-indole-2-carboxaldehyde . The bromine atom replaces a hydrogen atom at the 6-position of the indole ring. The resulting product is (6-bromo-1H-indol-2-yl)methanol .
Molecular Structure Analysis
The compound’s structure consists of an indole ring with a bromine atom at the 6-position and a hydroxymethyl group attached to the nitrogen atom. The hydroxymethyl group provides reactivity for further chemical transformations .
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
Scientific Research Applications
Antimicrobial and Anti-inflammatory Applications
(6-bromo-1H-indol-2-yl)methanol and its derivatives have been studied for their potential in antimicrobial and anti-inflammatory applications. For instance, compounds related to this chemical, such as brominated tryptophan alkaloids, have shown inhibitory effects against bacterial growth, specifically Staphylococcus epidermidis (Segraves & Crews, 2005). Additionally, heterocycles derived from similar compounds have demonstrated antimicrobial, anti-inflammatory, and antiproliferative activities (Narayana et al., 2009).
Chemical Synthesis and Properties
The chemical properties and synthetic applications of (6-bromo-1H-indol-2-yl)methanol derivatives have been a subject of research. Studies have explored novel methods of synthesizing these compounds and their unexpected chemical properties, such as in the context of isoindolo[2,1-a]indol-6-one synthesis (Crawford et al., 2008). Furthermore, the synthesis and pharmacological screening of various derivatives have been conducted, providing insights into their potential applications in medicinal chemistry (Rubab et al., 2017).
Histamine Antagonistic Activity
The compound has also been linked to histamine antagonistic activity, as seen in novel indole alkaloids derived from marine organisms (Aiello et al., 2003). Such studies contribute to the understanding of bioactive compounds in marine biology and their potential therapeutic applications.
Metabolic Pathways in Plants
Research into the metabolism of indole derivatives in plants has been conducted, examining compounds such as indole-3-methanol, which is closely related to (6-bromo-1H-indol-2-yl)methanol. These studies provide insight into the degradation pathways of indole compounds in plants (Langenbeck-Schwich & Grainbow, 1984).
properties
IUPAC Name |
(6-bromo-1H-indol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c10-7-2-1-6-3-8(5-12)11-9(6)4-7/h1-4,11-12H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSVVCNALIWZAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30544008 | |
Record name | (6-Bromo-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6-bromo-1H-indol-2-yl)methanol | |
CAS RN |
923197-75-5 | |
Record name | (6-Bromo-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30544008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6-bromo-1H-indol-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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